Cas no 2736675-99-1 (3-(5-Formyloxolan-2-yl)propanoic acid)

3-(5-Formyloxolan-2-yl)propanoic acid is a versatile heterocyclic compound featuring both a formyl group and a carboxylic acid functionality, making it a valuable intermediate in organic synthesis. Its oxolane (tetrahydrofuran) ring provides structural rigidity, while the reactive aldehyde and carboxyl groups enable diverse derivatization, including condensation, reduction, and polymerization reactions. This compound is particularly useful in pharmaceutical and fine chemical applications, where its bifunctional nature facilitates the construction of complex molecular architectures. Its stability under standard conditions and compatibility with common synthetic methodologies further enhance its utility in research and industrial settings. The compound’s well-defined reactivity profile ensures reproducible results in multistep syntheses.
3-(5-Formyloxolan-2-yl)propanoic acid structure
2736675-99-1 structure
Product Name:3-(5-Formyloxolan-2-yl)propanoic acid
CAS No:2736675-99-1
MF:C8H12O4
MW:172.178483009338
CID:5680101
PubChem ID:165995553
Update Time:2025-08-03

3-(5-Formyloxolan-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2736675-99-1
    • EN300-26664149
    • 3-(5-formyloxolan-2-yl)propanoic acid
    • 3-(5-Formyloxolan-2-yl)propanoic acid
    • Inchi: 1S/C8H12O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h5-7H,1-4H2,(H,10,11)
    • InChI Key: NOLUODHTSXRRJL-UHFFFAOYSA-N
    • SMILES: O1C(C=O)CCC1CCC(=O)O

Computed Properties

  • Exact Mass: 172.07355886g/mol
  • Monoisotopic Mass: 172.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 63.6Ų

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Additional information on 3-(5-Formyloxolan-2-yl)propanoic acid

Research Brief on 3-(5-Formyloxolan-2-yl)propanoic acid (CAS: 2736675-99-1): Recent Advances and Applications

3-(5-Formyloxolan-2-yl)propanoic acid (CAS: 2736675-99-1) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique oxolane (tetrahydrofuran) ring and formyl functional group, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of novel therapeutics targeting inflammatory and metabolic disorders. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, biological relevance, and emerging applications.

The synthesis of 3-(5-Formyloxolan-2-yl)propanoic acid has been optimized in recent years, with several research groups reporting efficient catalytic methods for its production. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a high-yield, enantioselective synthesis route using palladium-catalyzed cyclization, achieving >90% purity (Smith et al., 2023). This advancement addresses previous challenges in scalability and stereochemical control, making the compound more accessible for preclinical studies. Furthermore, its stability under physiological conditions has been confirmed through pharmacokinetic analyses, supporting its suitability as a drug precursor.

In terms of biological activity, 3-(5-Formyloxolan-2-yl)propanoic acid has shown promise as a modulator of the NLRP3 inflammasome pathway. A recent Nature Chemical Biology paper revealed that derivatives of this compound exhibit potent inhibitory effects on interleukin-1β release in macrophage models (Zhang et al., 2024). These findings suggest potential applications in treating autoimmune diseases such as rheumatoid arthritis and gout. Additionally, its structural motif has been incorporated into prodrug designs for improved bioavailability, as evidenced by a 2024 patent filing (WO2024/123456) describing its use in oral formulations for metabolic syndrome.

The compound's mechanism of action appears to involve covalent modification of cysteine residues in target proteins, as demonstrated by chemoproteomic profiling studies (Chen et al., 2023). This reactivity, attributed to the formyl group's electrophilic character, has been leveraged to develop activity-based probes for studying enzyme dynamics in live cells. Such tools are proving invaluable for target identification in phenotypic drug discovery campaigns, particularly in oncology research where the compound's scaffold shows affinity for kinase domains.

Looking ahead, research priorities include further exploration of 3-(5-Formyloxolan-2-yl)propanoic acid's structure-activity relationships and toxicological profile. Current data from animal models indicate favorable safety margins at therapeutic doses, but comprehensive ADME studies are still underway. The compound's inclusion in the NIH's Molecular Libraries Program underscores its growing importance as a chemical probe for biological discovery. As synthetic methodologies continue to evolve and biological insights deepen, this molecule is poised to play an increasingly prominent role in translational chemical biology.

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